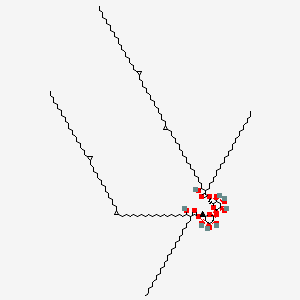
4-Fluorobenzyl iodide
Übersicht
Beschreibung
4-Fluorobenzyl iodide is a chemical compound with the molecular formula C₇H₅FI . It belongs to the class of benzyl halides , which are widely used as alkylation reagents in drug synthesis. Due to its potential genotoxicity, monitoring and controlling residual levels of benzyl halides, including 4-Fluorobenzyl iodide, are crucial in pharmaceutical industries and regulatory contexts .
Synthesis Analysis
The synthesis of 4-Fluorobenzyl iodide involves the reaction of benzyl chloride or benzyl bromide with potassium iodide (KI) . The conversion of mixed benzyl halides into benzyl iodides is essential before derivatization. This process ensures the specificity and sensitivity of the analytical method .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzyl iodide consists of a benzene ring substituted with a fluorine atom and an iodine atom. The fluorine substitution at the benzyl position imparts unique properties to this compound, affecting its reactivity and behavior in various reactions .
Chemical Reactions Analysis
4-Fluorobenzyl iodide participates in several chemical reactions, including nucleophilic substitutions, aromatic substitutions, and cross-coupling reactions. Its reactivity with nitrogen and sulfur nucleophiles has been studied extensively. Researchers have employed various techniques, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), to analyze and quantify residual levels of this compound in drug substances .
Wissenschaftliche Forschungsanwendungen
Radiochemical Synthesis for PET Imaging
4-Fluorobenzyl iodide: is utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging. A notable application involves its use in the production of 4-[18F]FluorobenzylAzide , which is conjugated with epidermal growth factor receptor (EGFR)-specific aptamers . This conjugation enhances the specificity of imaging tumor cells, particularly useful in preoperative imaging of gliomas to increase the accuracy of tumor removal .
Dopamine Receptor Imaging
The compound serves as a precursor in the design of dopamine D1 and D2 receptor-based imaging agents. Through model alkylation studies, 4-Fluorobenzyl iodide has been shown to react rapidly with secondary amines and anilines, forming high-yield N-[18F]fluorobenzyl analogs. These analogs are instrumental in investigating dopamine receptor-based radiotracers, which are critical for understanding various neurological conditions .
Electrochemical Kinetics in Lithium-Ion Batteries
In the field of energy storage, 4-Fluorobenzyl iodide plays a role in enhancing electrochemical kinetics within lithium-ion batteries (LIBs). Research indicates that the steric control provided by the compound can open new avenues for improving the performance of LIBs, which is crucial for the development of more efficient and long-lasting batteries .
Photocatalytic Reactions
The photocatalytic properties of 4-Fluorobenzyl iodide are explored in reactions with alkenes. As a source of fluoroalkyl radicals under photocatalytic conditions, it participates in various reaction pathways, including the abstraction of an iodine atom from the starting iodide. This property is significant for the synthesis of complex organic compounds and materials .
Wirkmechanismus
Target of Action
4-Fluorobenzyl iodide is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 4-Fluorobenzyl iodide are the organoboron reagents used in this process .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway affected by 4-Fluorobenzyl iodide . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the compound’s use in chemical reactions like the suzuki–miyaura coupling suggests that its bioavailability would be largely determined by the specific conditions of the reaction .
Result of Action
The result of 4-Fluorobenzyl iodide’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex polyene frameworks .
Action Environment
The action of 4-Fluorobenzyl iodide is influenced by the specific conditions of the Suzuki–Miyaura coupling reaction . Factors such as the choice of organoboron reagents, the presence of a palladium catalyst, and the reaction conditions can all impact the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
1-fluoro-4-(iodomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYZGVRBYESOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191679 | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl iodide | |
CAS RN |
3831-29-6 | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3831-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(iodomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Fluorobenzyl Iodide useful in studying dopamine receptors?
A: 4-Fluorobenzyl Iodide (FBI) serves as a crucial building block for creating radiotracers used in PET imaging studies, specifically for targeting dopamine receptors. [, ] Its utility stems from its ability to be radiolabeled with fluorine-18 ([18F]), a positron-emitting isotope. This radiolabeling allows researchers to track the distribution and binding of the tracer within the brain using PET imaging.
Q2: Can you explain the importance of structure-activity relationships (SAR) when utilizing 4-Fluorobenzyl Iodide in designing dopamine receptor imaging agents?
A: Understanding the SAR is paramount when designing effective imaging agents. In the provided research, scientists synthesized two series of benzamide derivatives, varying their structures to optimize their binding affinity and selectivity for dopamine D2 receptors. [] They discovered that incorporating specific structural features, such as the N-benzylpiperidin-4-yl or 9-azabicyclo[3.3.1]nonan-3β-yl groups, significantly influenced the compounds' binding affinity for the dopamine D2 receptors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)




